4-Ethynyl-n-ethyl-1,8-Naphthalimid

Übersicht

Beschreibung

Click-activated fluorescent probe. Enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sondierung in der Zellbildgebung

4-Ethynyl-n-ethyl-1,8-Naphthalimid: ist eine klickaktivierte fluoreszierende Sonde, die in der Zellbildgebung weit verbreitet ist . Sie ermöglicht die Bildgebung von zellulären Oberflächen- und intrazellulären fucosylierten Glykoproteinen und Glykolipiden, die für das Verständnis von Zellfunktionen und Krankheitsmechanismen unerlässlich sind. Ihre Anwendung eignet sich besonders für die Fluoreszenzmikroskopie und die Durchflusszytometrie und bietet Forschern Werkzeuge für eine detaillierte zelluläre Analyse.

Anionensensorik

Diese Verbindung wurde bei der Entwicklung von Anionensensoren zur selektiven Detektion spezifischer Anionen eingesetzt . Die einzigartigen photophysikalischen Eigenschaften von This compound ermöglichen die Erzeugung von semi-stabilen Radikalanionenspezies durch photoinduzierten Elektronentransfer, der für kolorimetrische Reaktionen in der Anionensensorik entscheidend ist.

Fluoreszierende Farbstoffe mit roter Emission

Derivate von 1,8-Naphthalimid, einschließlich This compound, wurden synthetisiert, um eine rote Emissionsfluoreszenz aufzuweisen . Diese Derivate sind vielversprechend für biologische Anwendungen, da sie eine Interferenz mit der Autofluoreszenz in lebenden Zellen vermeiden und eine hohe Löslichkeit in polaren Lösungsmitteln aufweisen, was sie zu hervorragenden Markierungsreagenzien in biologischen Systemen macht.

Antikrebsforschung

Funktionalisierte Derivate von 1,8-Naphthalimid haben aufgrund ihrer Fähigkeit, an DNA zu binden und Antikrebsaktivitäten zu zeigen, ein Potenzial in der Antikrebsforschung gezeigt . Die Stabilität dieser Verbindungen unter physiologischen Bedingungen macht sie wertvoll für therapeutische Anwendungen und die Arzneimittelentwicklung.

Fluoreszierende Chemosensoren

This compound: und seine Derivate wurden weit verbreitet zur Gestaltung fluoreszierender Chemosensoren eingesetzt . Diese Chemosensoren können verschiedene Moleküle mit hoher Selektivität und Sensitivität nachweisen und bieten einen nicht-invasiven Ansatz mit einer schnellen Reaktion und einer niedrigen Nachweisgrenze.

Photostabilität in industriellen Anwendungen

Aufgrund ihrer starken Fluoreszenz und guten Photostabilität werden Derivate von 1,8-Naphthalimid in verschiedenen industriellen Anwendungen eingesetzt, wie z. B. Polymerfärbung, laseraktive Medien, lichtemittierende Dioden, elektrolumineszierende Materialien und Flüssigkristallanzeigen .

Photoinduzierte Elektronentransfer-Sensoren

Die photophysikalischen Eigenschaften von This compound machen es für den Einsatz in photoinduzierten Elektronentransfer-Sensoren geeignet . Diese Sensoren sind wichtig für die Detektion von Umweltveränderungen oder dem Vorhandensein bestimmter Substanzen durch Fluoreszenzänderungen.

Fluoreszenzschalter und Ionen-Sonden

Diese Verbindung wird auch bei der Herstellung von Fluoreszenzschaltern und Ionen-Sonden eingesetzt . Diese Anwendungen sind sowohl in der Forschung als auch in praktischen Anwendungen von Bedeutung, wo die Fähigkeit erforderlich ist, Fluoreszenz ein- und auszuschalten oder Ionen zu detektieren.

Wirkmechanismus

Target of Action

The primary target of 4-Ethynyl-n-ethyl-1,8-naphthalimide are cell surface and intracellular fucosylated glycoproteins and glycolipids . These targets play a crucial role in various cellular processes, including cell signaling, cell adhesion, and immune response.

Mode of Action

4-Ethynyl-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It interacts with its targets by binding to the fucosylated glycoproteins and glycolipids present on the cell surface and within the cell. This interaction results in the emission of fluorescence, allowing for the imaging of these targets.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of 4-Ethynyl-n-ethyl-1,8-naphthalimide is the fluorescent imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This allows for the visualization of these targets, which can be crucial in research and diagnostic applications.

Action Environment

It is recommended to store the compound at -20°c , suggesting that low temperatures may be necessary for maintaining its stability.

Biochemische Analyse

Biochemical Properties

4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . It interacts with these biomolecules and enables their visualization .

Cellular Effects

4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This suggests that it may influence cell function by interacting with these biomolecules .

Molecular Mechanism

It is known to be a click-activated fluorescent probe , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known to be a stable compound, as it is supplied with an azide reactive handle for copper-free click chemistry reactions .

Metabolic Pathways

Given its role as a fluorescent probe, it may interact with enzymes or cofactors involved in the metabolism of fucosylated glycoproteins and glycolipids .

Transport and Distribution

Given its role in imaging cell surface and intracellular biomolecules , it may interact with transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .

Subcellular Localization

Given its role in imaging cell surface and intracellular biomolecules , it may be directed to specific compartments or organelles where these biomolecules are located .

Eigenschaften

IUPAC Name |

2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXEBXIFZUSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

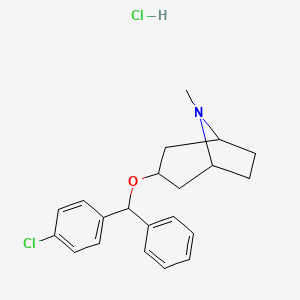

![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)